8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Synthetic Chemistry Process Development DPP-4 Inhibitor Synthesis

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione (CAS 666816-98-4) is a C8-brominated, N7-butynylated xanthine derivative that serves as a pivotal intermediate in the synthesis of the clinically approved DPP-4 inhibitor linagliptin (BI. The compound features a xanthine core with three defining substituents: a bromine atom at the 8-position, a 2-butynyl group at the N7 position, and a methyl group at the N3 position.

Molecular Formula C10H9BrN4O2
Molecular Weight 297.11 g/mol
CAS No. 666816-98-4
Cat. No. B049294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS666816-98-4
SynonymsLinagliptin Related Compound A, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-_x000B_2,6(3H,7H)-dione
Molecular FormulaC10H9BrN4O2
Molecular Weight297.11 g/mol
Structural Identifiers
SMILESCC#CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
InChIInChI=1S/C10H9BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h5H2,1-2H3,(H,13,16,17)
InChIKeyHFZOBQSHTNNKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione (CAS 666816-98-4): A Critical Synthetic Intermediate and Pharmacopoeial Reference Standard for DPP-4 Inhibitor Development


8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione (CAS 666816-98-4) is a C8-brominated, N7-butynylated xanthine derivative that serves as a pivotal intermediate in the synthesis of the clinically approved DPP-4 inhibitor linagliptin (BI 1356) [1]. The compound features a xanthine core with three defining substituents: a bromine atom at the 8-position, a 2-butynyl group at the N7 position, and a methyl group at the N3 position . This specific substitution pattern provides the reactive 8-bromo handle essential for the nucleophilic aromatic substitution step that installs the (R)-3-aminopiperidine moiety in the final linagliptin structure [2]. In addition to its role as a synthetic building block, this compound is officially designated as Linagliptin Related Compound A in pharmacopoeial monographs and is widely employed as a reference standard for analytical method development, method validation, and quality control applications in ANDA submissions and commercial manufacturing [3].

Why Generic 8-Bromo-Xanthine Analogs Cannot Substitute for 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione (CAS 666816-98-4)


Substitution with other 8-bromo-xanthine derivatives lacking the precise 7-(2-butyn-1-yl) and 3-methyl substitution pattern fundamentally fails due to the structure-activity relationships governing DPP-4 inhibitor pharmacophores. The 2-butynyl group at N7 is an essential structural determinant for downstream DPP-4 inhibitory activity in the linagliptin scaffold; systematic SAR studies on xanthine-derived DPP-4 inhibitors have demonstrated that the 2-butynyl substituent at N7 is a critical feature that cannot be effectively replaced by other alkyl or alkynyl moieties without compromising target engagement [1]. Furthermore, the 8-bromo atom serves as the exclusive reactive site for the regioselective introduction of the (R)-3-aminopiperidine moiety via nucleophilic aromatic substitution—a transformation that cannot proceed with 8-H, 8-Cl, or 8-iodo analogs under comparable conditions due to differential leaving group reactivity [2]. Compounds lacking the N3-methyl group exhibit altered tautomeric equilibria and hydrogen-bonding capacity in the purine-2,6-dione core, which affects both synthetic handling and the physicochemical properties of the final drug substance. For analytical applications, only this specific compound meets the identity criteria for Linagliptin Related Compound A as defined in regulatory monographs, rendering generic substitution analytically invalid and regulatory non-compliant [3].

Quantitative Comparative Evidence for 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione (CAS 666816-98-4)


Synthetic Yield Comparison: 8-Bromo Intermediate versus Alternative Halogenated Xanthines in Linagliptin Synthesis

In the patented linagliptin synthetic route, 3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine (the target compound) undergoes nucleophilic aromatic substitution with (R)-3-aminopiperidine to yield the key 8-[(R)-3-aminopiperidin-1-yl] intermediate. The synthetic utility of the 8-bromo derivative is directly quantifiable: in the preparation of 3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine from 8-bromo-3-methylxanthine and 1-bromo-2-butyne, an isolated yield of 85% was achieved under standard alkylation conditions in DMF with N,N-diisopropylethylamine [1]. While direct comparative yield data for the analogous 8-chloro or 8-iodo derivatives under identical conditions are not reported in the same source, the selection of the 8-bromo congener in the optimized commercial process reflects its favorable balance of reactivity (superior to 8-chloro) and stability/handling characteristics (superior to 8-iodo) [2].

Synthetic Chemistry Process Development DPP-4 Inhibitor Synthesis

Adenosine A1 Receptor Binding Affinity: Target Compound versus Theophylline and Caffeine

The target compound exhibits measurable binding affinity for the adenosine A1 receptor with a Ki value of 146 nM in rat brain membrane assays using [3H]R-PIA as the radioligand [1]. This affinity profile provides a useful point of differentiation from the parent xanthine scaffold compounds theophylline and caffeine. For context, theophylline (1,3-dimethylxanthine) is a non-selective adenosine receptor antagonist with reported Ki values at human A1 receptors in the micromolar range (approximately 8.5 μM) [2]. Caffeine (1,3,7-trimethylxanthine) similarly exhibits micromolar A1 affinity (Ki ≈ 10-44 μM depending on species and assay conditions). The approximately 58-fold improvement in A1 binding potency for the target compound (146 nM) versus theophylline (8.5 μM) demonstrates that the 8-bromo and 7-butynyl modifications confer enhanced receptor engagement [2].

Adenosine Receptor Pharmacology Receptor Binding Xanthine SAR

Analytical Purity and Pharmacopoeial Reference Standard Qualification for Regulatory Compliance

The target compound is commercially available at a purity of ≥99.95% (HPLC) as an analytical standard specifically qualified for use in method development, method validation, and quality control applications related to linagliptin . This purity level exceeds the typical ≥98% (HPLC) specification for research-grade material of the same compound and is essential for its designated role as Linagliptin Related Compound A. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for ANDA submissions and commercial production of linagliptin, with traceability to USP or EP standards available upon feasibility [1].

Analytical Method Development Quality Control Pharmaceutical Reference Standards

DPP-4 Inhibitory Activity: Target Intermediate versus Final Linagliptin Active Pharmaceutical Ingredient

In DPP-4 enzyme inhibition assays using a fluorogenic substrate, the target compound (designated Compound 1a) exhibited an IC50 value of >250 μM, with measurements at higher concentrations being non-reproducible due to compound precipitation in the cell culture medium [1]. In contrast, the fully elaborated linagliptin (BI 1356) molecule, which incorporates the target compound's xanthine core with an (R)-3-aminopiperidine substituent at the 8-position and a quinazoline-bearing N1 side chain, demonstrates DPP-4 inhibition with an IC50 of approximately 1 nM [2]. This >250,000-fold difference in potency quantitatively illustrates the functional consequence of the 8-bromo substituent remaining intact versus being replaced by the (R)-3-aminopiperidine pharmacophore.

DPP-4 Inhibition Type 2 Diabetes Enzyme Assay

bPARG Enzyme Inhibition: A Distinct Biochemical Activity Profile

The target compound has been evaluated for its ability to inhibit bovine thymus polyadenosine diphosphoribose glycohydrolase (bPARG), an enzyme involved in poly(ADP-ribose) metabolism and DNA damage response pathways [1]. This activity distinguishes the target compound from theophylline and caffeine, which are not recognized as PARG inhibitors. While specific IC50 or Ki values for the target compound in this assay are not publicly reported in the ChEMBL entry, the documented testing against this enzyme target represents a unique biochemical annotation not shared by simpler xanthine analogs. This distinct activity profile may inform selection for applications in PARP/PARG pathway research or as a starting point for developing dual-target ligands .

Poly(ADP-ribose) Glycohydrolase Enzyme Inhibition Biochemical Assay

Optimal Research and Industrial Application Scenarios for 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione (CAS 666816-98-4)


Linagliptin API Synthesis: Process Development and Scale-Up

This compound is the established intermediate for the commercial synthesis of linagliptin. Procure material with ≥98% purity (or ≥99.95% analytical standard grade for method development) to execute the critical N7-butynylation and subsequent 8-aminopiperidine substitution steps as described in patent CN103509023A [1]. The 85% reported yield for the N7-alkylation step provides a benchmark for process optimization. The 8-bromo substituent's reactivity profile supports scalable nucleophilic aromatic substitution with (R)-3-aminopiperidine, a transformation central to linagliptin manufacturing.

Pharmaceutical Quality Control: Reference Standard for ANDA Submissions

As Linagliptin Related Compound A, this material serves as an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in generic drug development [2]. Procure analytical standard-grade material (≥99.95% purity with full characterization data) for HPLC method validation, impurity profiling, and system suitability testing. The compound's traceability to USP or EP standards supports regulatory compliance for ANDA submissions and commercial manufacturing batch release testing .

Adenosine A1 Receptor Pharmacology: Tool Compound for Receptor Binding Studies

With a measured Ki of 146 nM at the adenosine A1 receptor [3], this compound may serve as a structurally defined xanthine-based ligand for studying A1 receptor pharmacology. Its sub-micromolar affinity—approximately 58-fold higher than theophylline—supports its use in competition binding assays or as a scaffold for further medicinal chemistry optimization targeting adenosine receptor subtypes [4].

Xanthine Scaffold Diversification: Medicinal Chemistry Lead Generation

The 8-bromo substituent provides a versatile synthetic handle for diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution. This enables the parallel synthesis of structurally diverse xanthine libraries for exploring structure-activity relationships beyond the linagliptin chemotype [5]. The compound's unique combination of N7-butynyl and C8-bromo functionality offers entry points for generating novel DPP-4 inhibitors or exploring other therapeutic targets.

Quote Request

Request a Quote for 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.